molecular formula C18H19ClN4O3S B2389799 2-(2-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251568-65-6

2-(2-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B2389799
CAS RN: 1251568-65-6
M. Wt: 406.89
InChI Key: MSNRPOJWAGLICY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C18H19ClN4O3S and its molecular weight is 406.89. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity

One area of application for substituted [1,2,4]triazolo[4,3-a]pyridine compounds includes their use as herbicides. The preparation of these compounds through the condensation of a 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine compound with an aryl amine has been shown to produce substances with excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).

Antimalarial Activity

Additionally, novel [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment have been investigated for their antimalarial properties. Through virtual screening, molecular docking, and in vitro evaluation against Plasmodium falciparum, compounds from this class have shown promising antimalarial activity. Specifically, derivatives with modifications at the sulfonamide moiety displayed good inhibitory concentrations, indicating potential as antimalarial agents (Karpina et al., 2020).

Antimicrobial Activity

Research has also explored the antimicrobial effects of [1,2,4]triazolo[4,3-a]pyridine derivatives. A study synthesized a new series of compounds and tested them against various bacterial and fungal strains, finding significant biological activity. This highlights the potential for these compounds to be developed into antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Synthesis and Structural Characterization

The synthesis and structural characterization of these compounds provide insights into their potential applications. For example, the crystal structure and density functional theory (DFT) studies of "8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine" reveal details about its molecular geometry, electronic structure, and reactivity, which are crucial for designing drugs with desired biological activities (Mu et al., 2015).

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O3S/c19-15-8-3-2-7-14(15)13-23-18(24)22-12-6-9-16(17(22)20-23)27(25,26)21-10-4-1-5-11-21/h2-3,6-9,12H,1,4-5,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNRPOJWAGLICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

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